molecular formula C27H24O2P+ B12665763 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone CAS No. 53094-78-3

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone

Cat. No.: B12665763
CAS No.: 53094-78-3
M. Wt: 411.5 g/mol
InChI Key: WIIVDSFRQCXNIU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone is a phosphoranylidene-substituted ethanone derivative characterized by a 4-methoxyphenyl group attached to the carbonyl carbon and a triphenylphosphoranylidene moiety at the adjacent position. This compound belongs to a class of organophosphorus reagents often utilized in Wittig and related reactions for alkene synthesis .

Properties

CAS No.

53094-78-3

Molecular Formula

C27H24O2P+

Molecular Weight

411.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl]-triphenylphosphanium

InChI

InChI=1S/C27H24O2P/c1-29-23-19-17-22(18-20-23)27(28)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3/q+1

InChI Key

WIIVDSFRQCXNIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with triphenylphosphine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone (CAS 81995-11-1)

  • Key Differences : Replaces the 4-methoxy group with a 2-hydroxyphenyl substituent.
  • For instance, hydroxylated derivatives may exhibit stronger intermolecular interactions compared to methoxy-substituted analogues, influencing crystallization behavior .

2.1.2. 1-[1,1'-Biphenyl]-4-yl-2-(triphenylphosphoranylidene)ethanone

  • Key Differences : Substitutes the 4-methoxyphenyl group with a biphenyl moiety.
  • This structural variation may improve yields in alkene synthesis for sterically demanding substrates .

2.1.3. 1-(4-Methylphenyl)-2-(triphenylphosphoranylidene)ethanone

  • Key Differences : Replaces the methoxy group with a methyl group.
  • Impact : The electron-donating methyl group moderately increases electron density compared to methoxy, which could slightly reduce electrophilicity at the carbonyl carbon .

Functional Analogues

2.2.1. 1-(4-Methoxyphenyl)-2-(tetrazolylthio)ethanone Derivatives

  • Examples: Compounds such as 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7e) .
  • Key Differences : Replace the phosphoranylidene group with sulfonylpiperazinyl-tetrazolylthio moieties.
  • Impact : These derivatives exhibit biological activity (e.g., antiproliferative effects) rather than utility in synthetic chemistry. The tetrazole and sulfonyl groups enhance hydrogen-bonding and electrostatic interactions, making them suitable for drug discovery .

2.2.2. 1-(4-Methoxyphenyl)ethanone Thiosemicarbazones

  • Examples : (E)-5-(4-Methoxyphenyl)-2-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)thiazole .
  • Key Differences : Incorporate hydrazinecarbothioamide and thiazole rings.
  • Impact : These compounds demonstrate antimicrobial activity, highlighting how structural modifications can shift applications from synthetic reagents to bioactive molecules .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Primary Application Reference
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone C₂₇H₂₃O₂P 4-Methoxyphenyl, PPh₃ Not reported Wittig-type reactions
1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone C₂₇H₂₃O₂P 2-Hydroxyphenyl, PPh₃ Not reported Alkene synthesis
2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₅H₁₄O₅ 4-Methoxyphenyl, trihydroxyphenyl 131–134 (analogue) Antioxidant research
7e (sulfonylpiperazinyl-tetrazolylthio ethanone) C₂₆H₂₄N₄O₄S₂ Tetrazolylthio, sulfonylpiperazine 131–134 Antiproliferative agents

Reactivity Insights:

  • Phosphoranylidene Derivatives: The triphenylphosphoranyl group in 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone facilitates nucleophilic attack at the carbonyl carbon, a critical step in Wittig olefination. The 4-methoxy group’s electron-donating nature may slightly reduce electrophilicity compared to electron-withdrawing substituents .
  • Thiosemicarbazones : The presence of thioamide groups in analogues like compound 2 enhances metal-chelation capacity, which is pivotal for their antimicrobial activity .

Biological Activity

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone, a compound that integrates a methoxyphenyl moiety with a triphenylphosphoranylidene structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into various studies that highlight its antioxidant, anticancer, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone can be represented as follows:

C20H19OP\text{C}_{20}\text{H}_{19}\text{O}\text{P}

Antioxidant Activity

Research indicates that derivatives of compounds similar to 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone exhibit notable antioxidant properties. For instance, the DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of related compounds. The results suggest that some derivatives show antioxidant activity surpassing that of ascorbic acid by approximately 1.4 times .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A80%1.4 times higher
Compound B70%Comparable
Compound C55%Lower

Anticancer Activity

The anticancer potential of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone has been investigated through various in vitro assays. Notably, studies have demonstrated its cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate that the compound exhibits greater cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against specific cancer types .

Case Study: Anticancer Efficacy

In a study evaluating several derivatives, it was found that compounds with similar structures reduced cell viability significantly:

  • U-87 Cell Line : Viability reduced by up to 80% at a concentration of 100 µM.
  • MDA-MB-231 Cell Line : Viability reduced by approximately 40% at the same concentration.

This indicates a promising avenue for further development in cancer therapeutics.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)% Viability at 100 µM
U-872520%
MDA-MB-2313060%

Antimicrobial Activity

The antimicrobial properties of related compounds have also been assessed. The results from various assays indicate that derivatives of triphenylphosphoranylidene compounds exhibit significant antifungal activity against strains such as Candida albicans with MIC values ranging from 37 to 124 µg/mL .

Table 3: Antimicrobial Activity

CompoundTarget OrganismMIC (µg/mL)
Compound DCandida albicans50
Compound EEscherichia coli100
Compound FStaphylococcus aureus75

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